5-(Isoquinolin-7-yloxy)isoquinoline
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Overview
Description
7-(Isoquinolin-5-yloxy)isoquinoline is a heterocyclic aromatic compound that features two isoquinoline moieties connected via an oxygen atom. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Isoquinolin-5-yloxy)isoquinoline typically involves the coupling of isoquinoline derivatives through an oxygen bridge. One common method is the Ullmann-type reaction, where isoquinoline derivatives are reacted with copper catalysts under mild conditions . Another approach involves the cyclization of ortho-substituted arylamines with carbonyl compounds in the presence of acidic catalysts .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes that ensure high yields and purity. The use of palladium or copper catalysts in combination with microwave irradiation has been shown to be effective in producing isoquinoline derivatives on a large scale .
Chemical Reactions Analysis
Types of Reactions: 7-(Isoquinolin-5-yloxy)isoquinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, metal hydrides.
Substitution: Nitric acid, halogens.
Major Products Formed:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinolines.
Substitution: Nitroisoquinolines, halogenated isoquinolines.
Scientific Research Applications
7-(Isoquinolin-5-yloxy)isoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Isoquinolin-5-yloxy)isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Isoquinoline: A structural isomer of quinoline, known for its use in the synthesis of natural alkaloids.
Quinoline: A heterocyclic aromatic compound used in antimalarial drugs.
7-Isoquinolinol: A hydroxylated derivative of isoquinoline with distinct chemical properties.
Uniqueness: 7-(Isoquinolin-5-yloxy)isoquinoline is unique due to its dual isoquinoline structure connected via an oxygen atom, which imparts specific chemical reactivity and biological activity. This structural feature distinguishes it from other isoquinoline derivatives and enhances its potential in various applications .
Properties
CAS No. |
57422-16-9 |
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Molecular Formula |
C18H12N2O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
5-isoquinolin-7-yloxyisoquinoline |
InChI |
InChI=1S/C18H12N2O/c1-2-14-11-20-9-7-17(14)18(3-1)21-16-5-4-13-6-8-19-12-15(13)10-16/h1-12H |
InChI Key |
LPGRFSTUKODDMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)OC3=CC4=C(C=C3)C=CN=C4 |
Origin of Product |
United States |
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